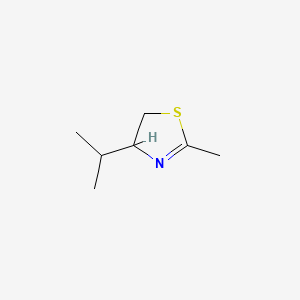
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- is a heterocyclic organic compound with the molecular formula C7H13NS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiophenol with α-haloketones, which leads to the formation of the thiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions .
Industrial Production Methods
Industrial production of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the thiazole ring, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: Oxidation of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to various substituted thiazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as:
Thiazole: The parent compound with a simpler structure and different chemical properties.
2-Methylthiazole: A derivative with a methyl group at the 2-position, showing different reactivity and applications.
4,5-Dihydrothiazole: A partially saturated thiazole with different chemical and biological properties.
Thiazoline: A related compound with a similar ring structure but different substituents and reactivity.
The uniqueness of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Propiedades
Número CAS |
4146-21-8 |
|---|---|
Fórmula molecular |
C7H13NS |
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
2-methyl-4-propan-2-yl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-5(2)7-4-9-6(3)8-7/h5,7H,4H2,1-3H3 |
Clave InChI |
DYMRFOBZZQTGRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CS1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


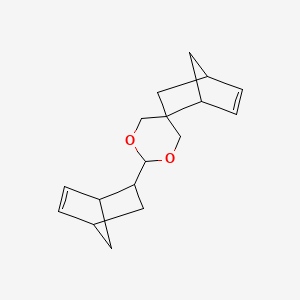
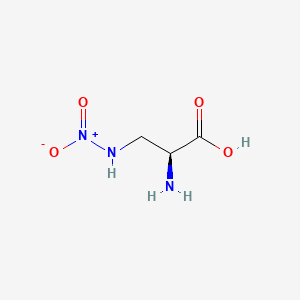
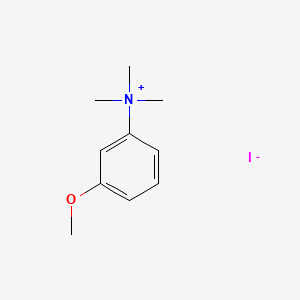


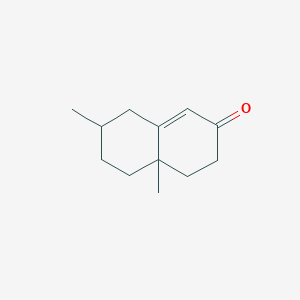
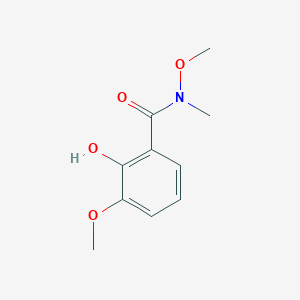
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
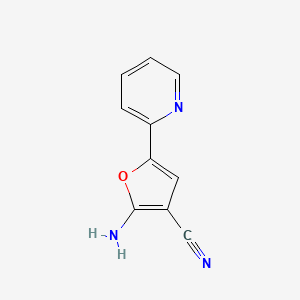
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
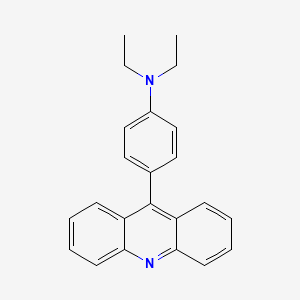
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
